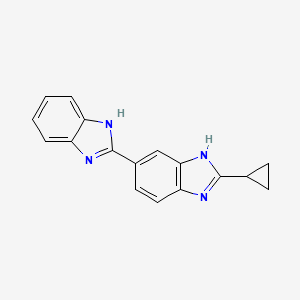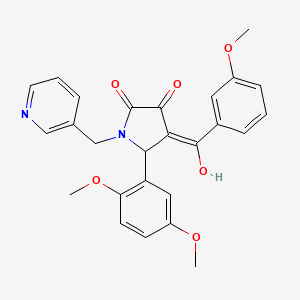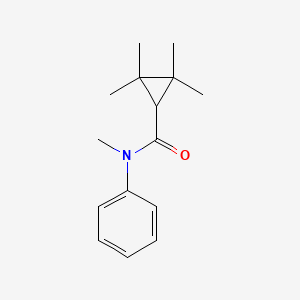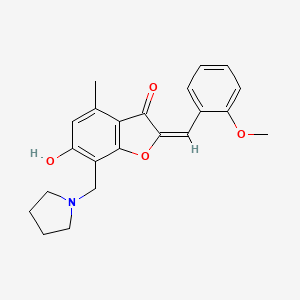
2-cyclopropyl-5,2'-bis(1H-benzimidazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-5,2’-bis(1H-benzimidazole) is a compound belonging to the benzimidazole family, which is known for its diverse biological activities and applications in various fields. Benzimidazoles are bicyclic molecules composed of a benzene ring fused to an imidazole ring. This structural motif is isostructural with naturally occurring nucleotides, making benzimidazoles significant in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-5,2’-bis(1H-benzimidazole) typically involves the condensation of ortho-phenylenediamine with cyclopropyl aldehyde under acidic conditions. The reaction is carried out in the presence of a suitable oxidizing agent, such as sodium metabisulphite, to facilitate the formation of the benzimidazole ring . The reaction conditions are generally mild, and the product can be purified using standard techniques like recrystallization.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and catalysts is encouraged to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-5,2’-bis(1H-benzimidazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the cyclopropyl position .
Applications De Recherche Scientifique
2-Cyclopropyl-5,2’-bis(1H-benzimidazole) has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Potential anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used in the development of optical sensors and photovoltaic materials.
Mécanisme D'action
The mechanism of action of 2-cyclopropyl-5,2’-bis(1H-benzimidazole) involves its interaction with biological macromolecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it can bind to specific enzymes and receptors, modulating their activity and affecting various cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylbenzimidazole: Another benzimidazole derivative with similar biological activities but different substituents.
2-Methylbenzimidazole: Known for its antimicrobial properties.
2-Substituted benzimidazoles: A broad class of compounds with diverse biological activities.
Uniqueness
2-Cyclopropyl-5,2’-bis(1H-benzimidazole) is unique due to the presence of the cyclopropyl group, which can enhance its biological activity and stability. The cyclopropyl group can also influence the compound’s interaction with biological targets, making it a valuable scaffold for drug development .
Propriétés
Formule moléculaire |
C17H14N4 |
|---|---|
Poids moléculaire |
274.32 g/mol |
Nom IUPAC |
6-(1H-benzimidazol-2-yl)-2-cyclopropyl-1H-benzimidazole |
InChI |
InChI=1S/C17H14N4/c1-2-4-13-12(3-1)18-17(19-13)11-7-8-14-15(9-11)21-16(20-14)10-5-6-10/h1-4,7-10H,5-6H2,(H,18,19)(H,20,21) |
Clé InChI |
UMVWDHBQGVYGKW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC3=C(N2)C=C(C=C3)C4=NC5=CC=CC=C5N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-{[1-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13373897.png)
![1-(1,1-dioxidotetrahydro-3-thienyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13373901.png)
![2-[4,6-Bis(4-methoxyphenyl)pyridin-2-yl]phenol](/img/structure/B13373903.png)
![ethyl 4-{[1-[3-(dimethylamino)propyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13373906.png)
![6-(2-Chloro-4-nitrophenyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373908.png)

![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(pyridin-2-yloxy)ethanamine](/img/structure/B13373935.png)

![Ethyl 4-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B13373948.png)
![5-chloro-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B13373953.png)

![10-(4-chlorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B13373967.png)
![2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B13373968.png)
![5,7-dimethyl-3-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B13373969.png)
